(2-phenyl-2H-1,2,3-triazol-4-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Description
The compound “(2-phenyl-2H-1,2,3-triazol-4-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives has been extensively studied. They are commonly synthesized using a variety of methods, including the regioselective method, which features high regioselectivity, good functional group tolerance, and a wide substrate scope . The yield and melting point of similar compounds have been reported, providing a reference for the synthesis of the requested compound .Molecular Structure Analysis
The molecular structure of triazole derivatives has been determined by methods such as single X-ray crystal diffraction, elemental analysis, IR, TGA, and PXRD . The dihedral angles between the triazolyl ring and the attached aryl rings in similar compounds are usually small, indicating a relatively flat structure .Chemical Reactions Analysis
Triazole derivatives have been found to exhibit various biological activities, including inhibiting the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may also have potential biological activities.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as 1H NMR and 13C NMR . These techniques provide information about the chemical shifts of the protons and carbons in the molecule, which can be used to infer the structure of the compound.Mechanism of Action
Target of Action
The compound, also known as 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride, is a heterocyclic compound that contains a triazole ring. Triazole compounds are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind to various enzymes and receptors .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
It is known that triazole compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the introduction of electron-withdrawing groups (EWGs) can enhance the yields of 1,2,3-triazole . Moreover, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains, leading to considerable environmental pollution, can exert strong selection pressure on bacteria, potentially affecting the efficacy of antimicrobial agents .
Future Directions
Properties
IUPAC Name |
[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS.ClH/c30-23(21-15-24-29(26-21)20-9-5-2-6-10-20)28-13-11-27(12-14-28)16-19-17-31-22(25-19)18-7-3-1-4-8-18;/h1-10,15,17H,11-14,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIGSSJTBDKWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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